molecular formula C20H17FN2O2S2 B14812389 N-(4-fluorophenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzenesulfonamide

N-(4-fluorophenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzenesulfonamide

Cat. No.: B14812389
M. Wt: 400.5 g/mol
InChI Key: KAVYDDBSATXKDS-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide is an organic compound that features a sulfonamide group, a fluorophenyl group, and a methylsulfanylbenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide typically involves the following steps:

    Formation of the Schiff Base: The reaction between 4-(methylsulfanyl)benzaldehyde and 4-aminobenzenesulfonamide in the presence of an acid catalyst forms the Schiff base intermediate.

    Introduction of the Fluorophenyl Group: The intermediate is then reacted with 4-fluoroaniline under suitable conditions to form the final product.

The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The Schiff base can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting enzymes or receptors.

    Material Science: Possible applications in the development of organic semiconductors or light-emitting diodes.

    Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide depends on its specific application:

    Enzyme Inhibition: It may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide
  • N-(4-bromophenyl)-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide

Uniqueness

N-(4-fluorophenyl)-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide is unique due to the presence of the fluorophenyl group, which can influence its electronic properties and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic profile.

Properties

Molecular Formula

C20H17FN2O2S2

Molecular Weight

400.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-[(4-methylsulfanylphenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C20H17FN2O2S2/c1-26-19-10-2-15(3-11-19)14-22-17-8-12-20(13-9-17)27(24,25)23-18-6-4-16(21)5-7-18/h2-14,23H,1H3

InChI Key

KAVYDDBSATXKDS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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